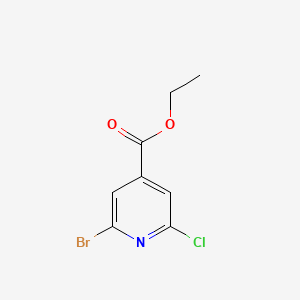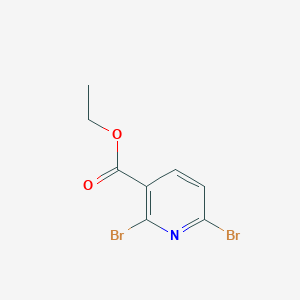
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a chemical compound with the CAS Number: 1214345-87-5 . Its molecular weight is 215.64 . The IUPAC name for this compound is ethyl 5-chloro-2-methoxyisonicotinate . It is stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
This compound can be used as a reactant for the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.64 . It is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential to inhibit the growth of cancer cells. In biochemistry, the compound has been studied for its ability to interact with proteins, enzymes, and other organic compounds. In pharmacology, this compound has been studied for its potential to act as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is not fully understood. However, it is believed that the compound interacts with proteins, enzymes, and other organic compounds to form a complex that inhibits the growth of cancer cells. Additionally, this compound has been shown to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the body. The compound has been shown to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. Additionally, this compound has been shown to interact with proteins, enzymes, and other organic compounds, which may have implications for the regulation of metabolic pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 5-chloro-2-methoxypyridine-4-carboxylate in laboratory experiments is its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in an organic solvent before use. Additionally, the compound has limited solubility in some organic solvents, which may limit its use in some laboratory experiments.
Future Directions
The potential applications of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate are still being explored. Future research may focus on further understanding the mechanism of action of this compound, as well as its potential effects on biochemical and physiological processes. Additionally, further research may focus on exploring the potential of this compound as an anti-cancer agent, as well as its potential to interact with proteins, enzymes, and other organic compounds. Finally, further research may focus on exploring the potential of this compound to act as a drug delivery system or as an anti-inflammatory agent.
Synthesis Methods
Ethyl 5-chloro-2-methoxypyridine-4-carboxylate can be synthesized using a variety of methods, including Grignard reaction, acid-catalyzed condensation, and alkylation. The Grignard reaction involves the use of a Grignard reagent, such as magnesium chloride, to form a carboxylate anion. The acid-catalyzed condensation involves the use of an acid catalyst, such as sulfuric acid, to form a carboxylic acid. The alkylation method involves the use of an alkylating agent, such as ethyl iodide, to form an alkyl pyridine carboxylate.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-chloro-2-methoxypyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMRHKPWASJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














